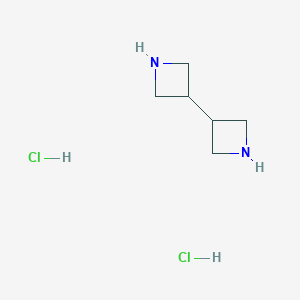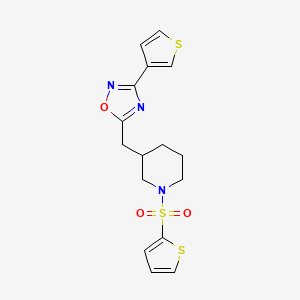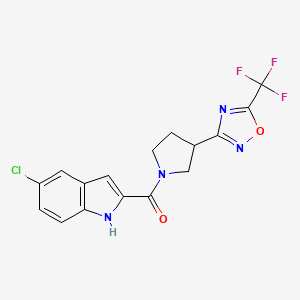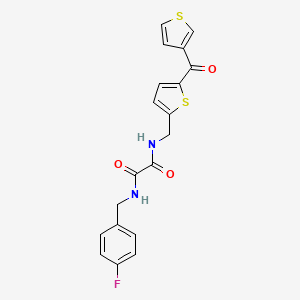![molecular formula C16H19FN2OS B2795103 N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide CAS No. 1252271-12-7](/img/structure/B2795103.png)
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide, also known as CP-471, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a cannabinoid receptor type 1 (CB1) antagonist and has been shown to modulate the endocannabinoid system.
Mechanism of Action
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide is a CB1 receptor antagonist. The endocannabinoid system is involved in a wide range of physiological processes, including pain, appetite, and mood. CB1 receptors are primarily found in the brain and are involved in the regulation of these processes. N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide blocks the activation of CB1 receptors by endocannabinoids, which can lead to the modulation of these processes.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce food intake and increase energy expenditure in mice, which can lead to weight loss. N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide has also been shown to reduce pain in animal models of neuropathic pain and to have antipsychotic effects in animal models of schizophrenia.
Advantages and Limitations for Lab Experiments
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide has several advantages for lab experiments. It is a potent and selective CB1 receptor antagonist, which makes it a useful tool for studying the endocannabinoid system. N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide has also been shown to have low toxicity in animal studies. However, N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals. N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide also has a short half-life in vivo, which can limit its effectiveness.
Future Directions
There are several future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide. One potential application is in the treatment of obesity. N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide has been shown to reduce food intake and increase energy expenditure in mice, which makes it a potential candidate for the treatment of obesity in humans. Another potential application is in the treatment of neuropathic pain. N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide has been shown to reduce pain in animal models of neuropathic pain, which makes it a potential candidate for the treatment of neuropathic pain in humans. Finally, N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide has been shown to have antipsychotic effects in animal models of schizophrenia, which makes it a potential candidate for the treatment of schizophrenia in humans.
Conclusion:
In conclusion, N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a CB1 receptor antagonist and has been shown to modulate the endocannabinoid system. N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide has several advantages for lab experiments, including its potency and selectivity, but also has some limitations, including its solubility and short half-life. There are several potential future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide, including its use in the treatment of obesity, neuropathic pain, and schizophrenia.
Synthesis Methods
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide can be synthesized using a multi-step process. The first step involves the reaction of cyclopropylamine with ethyl chloroacetate to form N-cyclopropylethyl glycine ethyl ester. The second step involves the reaction of the ethyl ester with thioanisole in the presence of sodium hydride to form the corresponding thioether. The final step involves the reaction of the thioether with cyanogen bromide to form N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-obesity effects by reducing food intake and increasing energy expenditure in mice. N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide has also been shown to have potential as an analgesic and antipsychotic agent. It has been shown to reduce pain in animal models of neuropathic pain and to have antipsychotic effects in animal models of schizophrenia.
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[1-(2-fluorophenyl)ethylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2OS/c1-11(13-5-3-4-6-14(13)17)21-9-15(20)19-16(2,10-18)12-7-8-12/h3-6,11-12H,7-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKOXIRVSRYSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)SCC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795020.png)

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2795023.png)

![2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2795028.png)




![4-chloro-N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2795036.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylsulfanylpropanamide](/img/structure/B2795040.png)
![5-((2-fluorobenzyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795041.png)
![9-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2795042.png)